Home > Products > Screening Compounds P29954 > 1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine
1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine -

1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine

Catalog Number: EVT-11879533
CAS Number:
Molecular Formula: C14H21N3
Molecular Weight: 231.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, which includes a hexahydropyrrolo[1,2-A]pyrazine moiety attached to a phenyl group through a methanamine linker. The compound's molecular formula is C13H16N2C_{13}H_{16}N_2, and it has gained attention in scientific research for its potential applications in medicinal chemistry.

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and ChemicalBook, which provide detailed information regarding its properties, synthesis methods, and applications in research .

Classification

1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine is classified as an organic heterocyclic compound. It contains nitrogen atoms within its ring structure, which contributes to its chemical reactivity and biological activity. This classification places it among compounds that may exhibit interesting pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine involves several steps typically starting from simpler precursors. Common synthetic routes include:

  • Cyclization Reactions: The formation of the hexahydropyrrolo[1,2-A]pyrazine ring can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Substitution Reactions: The introduction of the phenyl group can be accomplished via nucleophilic substitution methods where the appropriate phenyl halide reacts with the synthesized hexahydropyrrolo compound.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and time to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine features a fused bicyclic system that contributes to its unique properties. The hexahydropyrrolo[1,2-A]pyrazine ring system is characterized by:

  • Two Nitrogen Atoms: These contribute to the basicity and potential interactions with biological targets.
  • Phenyl Group: Provides hydrophobic character which can influence the compound's interaction with lipid membranes.

Data

  • Molecular Formula: C13H16N2C_{13}H_{16}N_2
  • Molecular Weight: Approximately 216.28 g/mol
  • Structural Representation: The compound can be represented using various structural formulas including SMILES notation.
Chemical Reactions Analysis

Reactions

The chemical reactivity of 1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine can be explored through various reactions:

  • Acid-Base Reactions: Due to the presence of nitrogen atoms, the compound can act as a base in acid-base reactions.
  • Redox Reactions: The presence of functional groups allows for potential oxidation or reduction processes.

Technical Details

Reactions involving this compound may require specific conditions such as pH control or the presence of catalysts to enhance reactivity and selectivity.

Mechanism of Action

Process

The mechanism of action for 1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine is not fully elucidated but is hypothesized based on its structural features:

  • Receptor Interaction: The compound may interact with various biological receptors, potentially influencing signaling pathways within cells.
  • Inhibition or Activation: Depending on its target, it could act as an inhibitor or activator of specific enzymes or receptors.

Data

Research into similar compounds suggests that nitrogen-containing heterocycles often exhibit significant biological activity due to their ability to mimic natural substrates or ligands.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Solubility: Soluble in organic solvents like DMSO (Dimethyl Sulfoxide) but may have limited solubility in water.

Chemical Properties

  • Boiling Point: Estimated boiling point around 662.2 °C (predicted).
  • Density: Approximately 1.36 g/cm³ (predicted).

These properties are essential for understanding how the compound behaves under different conditions and its potential applications in various fields.

Applications

Scientific Uses

The potential applications of 1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine include:

  • Pharmaceutical Research: Investigated for its possible therapeutic effects in treating neurological disorders or other conditions due to its structural similarity to known bioactive compounds.
  • Chemical Biology: Used as a tool compound in studies involving receptor binding assays or enzyme inhibition studies.

This compound represents a fascinating area for further research, particularly in drug development and medicinal chemistry.

Introduction and Contextual Background

Structural Classification within Bicyclic Diamine Scaffolds

1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine belongs to the bridged bicyclic diamine chemotype, characterized by a fusion between a pyrrolidine ring and a piperazine-like ring system. The core consists of a hexahydropyrrolo[1,2-a]pyrazine bicyclic system, where the pyrrolidine nitrogen links directly to the ortho-position of a phenyl ring. The critical methanamine moiety (−CH₂NH₂) attaches to this phenyl group, creating a benzylic amine functionality [2] [4]. This architecture confers three-dimensional complexity and stereochemical diversity, with potential chiral centers at the ring fusion points and the benzylic carbon. The basic nitrogen atoms (tertiary amine in the bicyclic core and primary amine in the methanamine group) enable salt formation, protonation-dependent solubility, and hydrogen-bonding interactions critical for target engagement [4] [6]. Key molecular descriptors are summarized below:

Table 1: Structural and Physicochemical Descriptors of 1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine

FeatureDescriptionSignificance
Core StructureHexahydropyrrolo[1,2-a]pyrazine fused to phenyl via N-linkageProvides conformational restraint and 3D vector orientation for pharmacophores
Functional GroupsTertiary aliphatic amine (bicyclic core); Primary aliphatic amine (methanamine)Enables hydrogen bonding, ionic interactions, and salt formation for solubility
StereochemistryPotential chiral centers at ring junctions and methanamine carbonInfluences target selectivity and binding affinity; enantiopure forms may exist
Hybrid CharacterAliphatic bicyclic diamine + aromatic phenyl + flexible ethylamine linkerBalances rigidity (target affinity) and flexibility (membrane penetration)

Structure-activity relationship studies of analogous compounds reveal that saturation within the bicyclic system (e.g., hexahydro versus aromatic states) enhances metabolic stability by reducing oxidative degradation pathways. Furthermore, substitution on the methanamine nitrogen (−CH₂NH₂ → −CH₂NHR or −CH₂NR₂) modulates basicity, lipophilicity, and blood-brain barrier permeability, as observed in optimized nociceptin receptor agonists and kinase inhibitors bearing similar motifs [2] [9]. Ortho-substitution on the phenyl ring, as seen in this compound, restricts rotational freedom, potentially pre-organizing the molecule for target binding compared to meta- or para-substituted isomers [4] [6].

Historical Development of Pyrrolo[1,2-a]pyrazine Derivatives in Medicinal Chemistry

The pyrrolo[1,2-a]pyrazine scaffold emerged as a privileged structure due to its structural mimicry of piperazine-pyrrolidine motifs prevalent in neuroactive and anticancer agents. Its development progressed through distinct phases:

  • First Generation (2000-2010): Early derivatives focused on central nervous system targets, exploiting the scaffold's ability to cross the blood-brain barrier. Key innovations included hexahydropyrrolo[1,2-a]pyrazines as constrained analogs of piperazine-based psychotropics. A landmark study disclosed {1-[4-(2-{hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl}-1H-benzimidazol-1-yl)piperidin-1-yl]cyclooctyl}methanol (HPCOM), a potent nociceptin/orphanin FQ receptor agonist featuring a reduced pyrrolopyrazine core linked to a methanamine-modified cyclooctane. HPCOM demonstrated potent analgesia in neuropathic pain models via systemic administration, validating the scaffold's therapeutic potential and pharmacokinetic viability [2].

  • Second Generation (2010-2020): Research diversified into oncology and inflammation, leveraging the bicyclic system's capacity for multi-target engagement. Structural refinements included bridging modifications (e.g., incorporating carbonyl groups for hydrogen bonding) and spiro-fusions to enhance stereochemical complexity. Patent literature from this era discloses hexahydro-pyrrolo-isoquinoline compounds bearing methanamine variants as kinase inhibitors. For instance, compounds like 4-[3-[[(6S,10bS)-6-(4-methoxyphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-9-yl]oxy]propyl]morpholine demonstrated nanomolar potencies against receptor tyrosine kinases, underscoring the scaffold's adaptability to diverse target classes [4].

  • Current Generation (2020-Present): Focus shifted to functionalization at strategic positions (C-2, N-5, phenyl substituents) to optimize target selectivity and drug-like properties. Modern derivatives incorporate heteroatoms (e.g., oxygen, sulfur) into the bridge or append bioisosteric replacements for the methanamine group (e.g., cyanomethyl, hydroxyl) to fine-tune physicochemical properties. Hybrid molecules combining pyrrolopyrazines with established pharmacophores—exemplified by 3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione—demonstrate enhanced anticancer profiles via polypharmacology [8].

Table 2: Evolution of Pyrrolo[1,2-a]pyrazine Derivatives in Drug Discovery

GenerationTherapeutic FocusStructural InnovationsKey Compound Examples
FirstNeuropathic painCore saturation; Benzimidazole fusion; Methanamine appendagesHPCOM (nociceptin agonist) [2]
SecondOncology, InflammationSpirocycles; Quinoline/isoquinoline hybrids; Alkoxy linkersKinase inhibitors (e.g., US7754882B2 derivatives) [4]
CurrentTargeted oncology, ImmunomodulationHeteroatom incorporation; Bioisosteric methanamine replacementsVanin-1 inhibitors (e.g., pyrimidine-carboxamide hybrids) [6]

Therapeutic Rationale for Functionalized Methanamine Modifications

The methanamine (−CH₂NH₂) group in 1-(2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine is not a passive linker; it serves as a versatile pharmacophore enabling multiple mechanisms of action. Its therapeutic value stems from three key attributes:

  • Molecular Recognition Versatility: The primary amine acts as a hydrogen bond donor/acceptor, facilitating interactions with aspartate, glutamate, or backbone carbonyl residues in target proteins. In kinase inhibitors, analogous methanamine groups form salt bridges with conserved catalytic lysines (e.g., in Axl kinase inhibitors like compound m16, where diamines anchor to ATP-binding sites) [1]. For G-protein-coupled receptors (GPCRs), protonated amines engage in ionic interactions with aspartate residues in transmembrane helices, as observed in nociceptin receptor agonists like HPCOM [2]. The ortho-positioning relative to the bicyclic nitrogen creates a semi-rigid "turn" that projects the amine into complementary sub-pockets, enhancing binding specificity.

  • Metabolic Stability Enhancement: Compared to aldehydes or carboxylic acids, primary amines exhibit favorable metabolic resistance to cytochrome P450-mediated oxidation. Structural analogs demonstrate stability in liver microsomes (e.g., Axl inhibitor m16: human T₁/₂ = 2.4 min, Clint = 720.4 mL min⁻¹ kg⁻¹), attributable partly to the electron-withdrawing phenyl group and bicyclic core protecting the amine from rapid N-glucuronidation or oxidative deamination [1] [6]. Furthermore, replacing metabolically labile groups (e.g., alcohols in HPCOM precursors) with amines improves pharmacokinetics, enabling subcutaneous efficacy in pain models [2].

  • Synthetic Diversification Hub: The amine group enables rapid generation of chemical libraries via reductive amination, acylation, sulfonylation, or urea formation. This facilitates exploration of steric, electronic, and lipophilic effects on target engagement. For instance:

  • Acylation: Produces amides that enhance selectivity for serine hydrolases (e.g., Vanin-1 inhibitors via pyrimidine carboxamides) [6]
  • Sulfonylation: Generates polar derivatives for solubility-driven optimization (e.g., kinase inhibitors with improved microsomal stability) [1]
  • Reductive Amination: Introduces alkyl/aryl groups modulating lipophilicity and brain penetration (e.g., neuroactive agents crossing the blood-brain barrier) [2] [4]

Table 3: Therapeutic Applications Enabled by Methanamine Functionalization

ModificationResulting ChemotypeTherapeutic ApplicationRationale
None (primary amine)R-CH₂NH₂Kinase inhibition (e.g., Axl) [1]; GPCR agonismIonic/hydrogen bonding to catalytic residues
AcylationR-CH₂NHC(O)R'Vanin-1 enzyme inhibition [6]Mimics pantetheine substrate; Enhances metabolic stability
SulfonylationR-CH₂NHS(O)₂R'Kinase inhibition (e.g., BCR-ABL variants) [9]Blocks deamination; Tunes solubility and protein binding
Reductive AminationR-CH₂NHR'' or R-CH₂NR''R'''Neuropathic pain agents (e.g., HPCOM analogs) [2]Modulates log D and CNS penetration; Exploits steric tolerance

The strategic incorporation of methanamine within bicyclic diamine scaffolds thus represents a convergence of synthetic accessibility, target versatility, and pharmacokinetic optimization—principles central to modern medicinal chemistry campaigns focused on undruggable targets or resistance mechanisms [1] [6] [9].

Properties

Product Name

1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine

IUPAC Name

[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

InChI

InChI=1S/C14H21N3/c15-10-12-4-1-2-6-14(12)17-9-8-16-7-3-5-13(16)11-17/h1-2,4,6,13H,3,5,7-11,15H2

InChI Key

VEXQRCFMXSEIPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C3=CC=CC=C3CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.